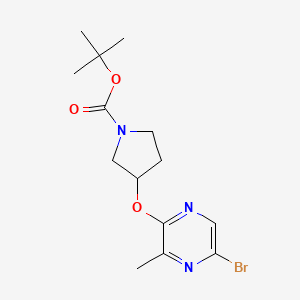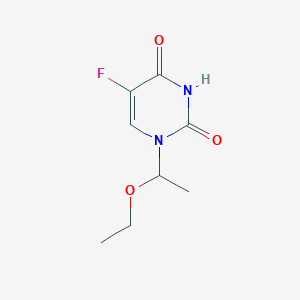
1-(1-Ethoxyethyl)-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom at position 1 of the uracil ring, and a fluorine atom at position 5. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of fluorouracil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethyl)-5-fluorouracil typically involves the protection of the uracil nitrogen followed by fluorination. One common method includes the reaction of 5-fluorouracil with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethyl-protected intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethoxyethyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The ethoxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
1-(1-Ethoxyethyl)-5-fluorouracil has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination and ethoxyethyl protection on uracil derivatives.
Biology: The compound is investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine: As a derivative of fluorouracil, it is explored for its therapeutic potential in cancer treatment, aiming to improve efficacy and reduce side effects.
Mechanism of Action
1-(1-Ethoxyethyl)-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The ethoxyethyl group enhances the compound’s stability and bioavailability, allowing it to be more effective in targeting cancer cells. The fluorine atom at position 5 disrupts the normal function of thymidylate synthase, leading to the inhibition of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
1-(2-Hydroxyethyl)-5-fluorouracil: Another derivative with a hydroxyethyl group instead of ethoxyethyl.
1-(1-Methoxyethyl)-5-fluorouracil: A derivative with a methoxyethyl group.
Uniqueness
1-(1-Ethoxyethyl)-5-fluorouracil is unique due to the presence of the ethoxyethyl group, which enhances its pharmacokinetic properties compared to other derivatives. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy .
Properties
CAS No. |
62679-91-8 |
|---|---|
Molecular Formula |
C8H11FN2O3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
1-(1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13) |
InChI Key |
HFFIZXGUEMOUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)

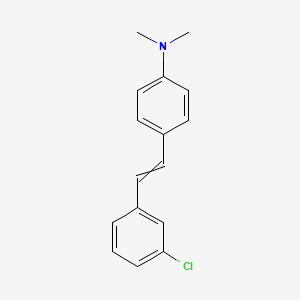
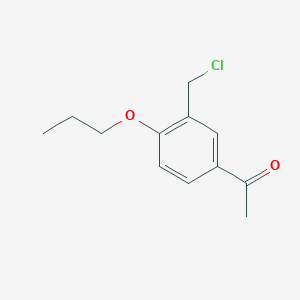
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
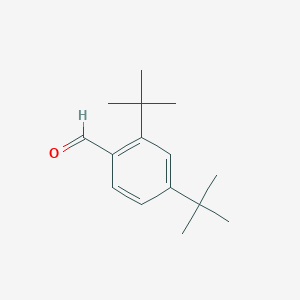

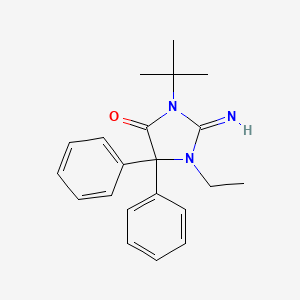
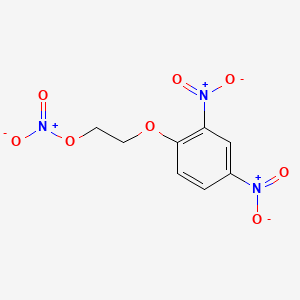
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
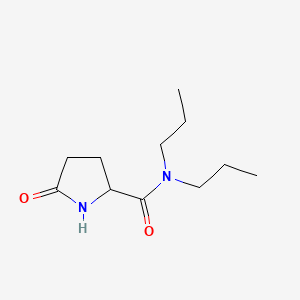
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

